molecular formula C6H3Cl3N2O2 B15203781 2,3,6-Trichloro-4-methyl-5-nitropyridine

2,3,6-Trichloro-4-methyl-5-nitropyridine

Cat. No.: B15203781
M. Wt: 241.5 g/mol
InChI Key: CVMPHRCWKURYGX-UHFFFAOYSA-N
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Description

2,3,6-Trichloro-4-methyl-5-nitropyridine is a chlorinated nitropyridine derivative. This compound is notable for its applications in various fields, including organic synthesis and pharmaceutical research. Its unique structure, characterized by the presence of chlorine and nitro groups on the pyridine ring, makes it a valuable intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,6-Trichloro-4-methyl-5-nitropyridine typically involves the chlorination and nitration of pyridine derivatives. One common method includes the reaction of 2,3,6-trichloropyridine with nitric acid under controlled conditions to introduce the nitro group at the 5-position . The reaction is usually carried out in an organic solvent such as dichloromethane, with the temperature carefully regulated to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound often involves large-scale chlorination and nitration processes. These methods are designed to maximize efficiency and minimize waste, often employing continuous flow reactors and advanced separation techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2,3,6-Trichloro-4-methyl-5-nitropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium amide or thiourea in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) in acidic or basic media.

Major Products

    Substitution: Various substituted pyridines depending on the nucleophile used.

    Reduction: 2,3,6-Trichloro-4-methyl-5-aminopyridine.

    Oxidation: 2,3,6-Trichloro-4-carboxy-5-nitropyridine.

Mechanism of Action

The mechanism of action of 2,3,6-Trichloro-4-methyl-5-nitropyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the chlorine atoms can form halogen bonds with biological macromolecules, influencing their activity . These interactions can modulate the function of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,6-Trichloro-4-methyl-5-nitropyridine is unique due to its specific substitution pattern, which provides a balance of reactivity and stability. This makes it particularly useful in the synthesis of complex molecules and in applications requiring precise chemical modifications .

Properties

Molecular Formula

C6H3Cl3N2O2

Molecular Weight

241.5 g/mol

IUPAC Name

2,3,6-trichloro-4-methyl-5-nitropyridine

InChI

InChI=1S/C6H3Cl3N2O2/c1-2-3(7)5(8)10-6(9)4(2)11(12)13/h1H3

InChI Key

CVMPHRCWKURYGX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=C1Cl)Cl)Cl)[N+](=O)[O-]

Origin of Product

United States

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